molecular formula C17H19NO4 B5796951 2,4-dimethoxy-N-(2-methoxybenzyl)benzamide

2,4-dimethoxy-N-(2-methoxybenzyl)benzamide

Cat. No. B5796951
M. Wt: 301.34 g/mol
InChI Key: FCVUILRQHAJGTP-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-methoxybenzyl)benzamide, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamine and amphetamine. It is a psychoactive drug that has been used for research purposes. DMMDA-2 has been found to have a high affinity for the serotonin receptor, which makes it a potential candidate for the treatment of various neurological disorders.

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Latifine Dimethyl Ether : The compound was used in the synthesis of latifine dimethyl ether, an alkaloid with potential therapeutic properties. The process involved the conversion of related dimethoxy compounds through a series of chemical reactions, demonstrating its utility in complex organic syntheses (Gore & Narasimhan, 1988).

  • Development of Potential Antipsychotic Agents : In the quest for new antipsychotic drugs, this compound and its analogs were synthesized and evaluated for their antidopaminergic properties. This research highlights its importance in drug discovery, particularly in the field of psychiatric medication (Högberg et al., 1990).

Chemical Analysis and Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : This compound's derivatives have been analyzed using GC-MS, a technique essential for identifying and characterizing new psychoactive substances. This application is crucial in forensic chemistry and toxicology (Abiedalla et al., 2021).

  • Infrared Spectroscopy and Computational Study : Derivatives of this compound have been studied using infrared spectroscopy and computational methods. This research is aimed at understanding their antioxidant properties, which is significant in the development of new therapeutic agents (Yancheva et al., 2020).

Applications in Drug Metabolism and Pharmacokinetics

  • Metabolic Profiling : The compound's derivatives have been subject to metabolic profiling in different biological systems. This research is fundamental in understanding how these compounds are metabolized in the body, which is crucial for drug development and safety evaluation (Šuláková et al., 2021).

Contributions to Organic Chemistry

  • Synthesis of Novel Chemical Structures : Derivatives of this compound have been used in the synthesis of new chemical structures with potential anti-inflammatory and analgesic properties. This showcases its role in the discovery and development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Development of Tubular Helices and Polymerization : This compound has been instrumental in the synthesis and polycondensation of certain benzamides, leading to the creation of large, tubular helices. This research contributes significantly to the field of polymer chemistry (Schulze & Kilbinger, 2016).

properties

IUPAC Name

2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-13-8-9-14(16(10-13)22-3)17(19)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVUILRQHAJGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-methoxybenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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